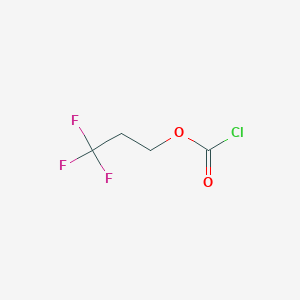
Chloroformate de 3,3,3-trifluoropropyle
Vue d'ensemble
Description
3,3,3-Trifluoropropyl chloroformate is a chemical compound with the molecular formula C4H4ClF3O2 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 3,3,3-Trifluoropropyl chloroformate consists of a carbon backbone with three fluorine atoms attached to the terminal carbon and a chloroformate group attached to the other end .Physical and Chemical Properties Analysis
3,3,3-Trifluoropropyl chloroformate is a liquid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the search results.Applications De Recherche Scientifique
Synthèse pharmaceutique
Chloroformate de 3,3,3-trifluoropropyle: est utilisé dans l'industrie pharmaceutique comme réactif pour la synthèse de diverses molécules médicamenteuses. Sa capacité à introduire des groupes trifluoropropyle dans les molécules est particulièrement précieuse pour créer des composés présentant une stabilité métabolique et une lipophilie accrues, ce qui peut améliorer l'efficacité et la biodisponibilité des médicaments .
Science des matériaux
En science des matériaux, ce composé sert de précurseur au développement de polymères fluorés. Ces polymères présentent une résistance chimique et une stabilité thermique exceptionnelles, ce qui les rend adaptés aux revêtements haute performance et aux plastiques de spécialité .
Synthèse chimique
Le composé est utilisé en synthèse organique pour produire des éléments de construction fluorés. Ces blocs sont essentiels pour construire des molécules complexes avec des structures 3D spécifiques, souvent requises dans les applications de matériaux avancés et de nanotechnologie .
Chimie analytique
This compound: est utilisé en chimie analytique pour la dérivatisation, un processus qui améliore la détection de certains composés dans des mélanges complexes par des méthodes telles que la chromatographie en phase gazeuse et la spectrométrie de masse .
Science de l'environnement
Ce dérivé de chloroformate joue un rôle en science de l'environnement en étant impliqué dans la synthèse de matériaux hydrophobes utilisés pour l'adsorption et l'élimination des polluants de l'eau et de l'air, contribuant ainsi à des environnements plus propres .
Recherche en biochimie
En biochimie, le composé est utilisé pour modifier les peptides et les protéines. L'introduction de groupes fluorés peut modifier de manière significative les propriétés physiques et chimiques des biomolécules, ce qui est utile pour étudier leur structure et leur fonction .
Safety and Hazards
Mécanisme D'action
Mode of Action
3,3,3-Trifluoropropyl Chloroformate is a reactive compound that can interact with its targets through nucleophilic substitution reactions . The chloroformate group is electrophilic and can be attacked by nucleophiles, leading to the formation of carbamates and release of a chloride ion .
Action Environment
Environmental factors such as pH and temperature can influence the reactivity of 3,3,3-Trifluoropropyl Chloroformate . For example, its reactivity might be enhanced under acidic conditions . Additionally, it should be noted that this compound is sensitive to moisture and should be stored under dry conditions .
Analyse Biochimique
Biochemical Properties
3,3,3-Trifluoropropyl chloroformate plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, facilitating the formation of covalent bonds. This compound is known to react with amino groups in proteins, leading to the formation of stable carbamate derivatives. The interaction with enzymes such as acetylcholinesterase and butyrylcholinesterase results in the inhibition of their activity, which can be utilized in studying enzyme kinetics and mechanisms .
Cellular Effects
The effects of 3,3,3-Trifluoropropyl chloroformate on cellular processes are profound. It influences cell function by modifying proteins and enzymes, thereby affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of acetylcholinesterase by 3,3,3-Trifluoropropyl chloroformate can lead to the accumulation of acetylcholine in synaptic clefts, altering neurotransmission and impacting neuronal function . Additionally, this compound can induce oxidative stress in cells, leading to changes in gene expression and metabolic pathways .
Molecular Mechanism
At the molecular level, 3,3,3-Trifluoropropyl chloroformate exerts its effects through covalent modification of biomolecules. It forms stable carbamate derivatives with amino groups in proteins, leading to enzyme inhibition or activation. The binding interactions with enzymes such as acetylcholinesterase involve the formation of a covalent bond between the carbamate group and the serine residue in the enzyme’s active site . This modification prevents the enzyme from hydrolyzing acetylcholine, resulting in prolonged neurotransmitter activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,3,3-Trifluoropropyl chloroformate can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals. It is known to degrade over time, leading to a decrease in its inhibitory effects on enzymes . Long-term exposure to 3,3,3-Trifluoropropyl chloroformate can result in persistent changes in cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of 3,3,3-Trifluoropropyl chloroformate vary with different dosages in animal models. At low doses, it can selectively inhibit specific enzymes without causing significant toxicity. At high doses, it can induce toxic effects such as oxidative stress, inflammation, and cell death . The threshold effects observed in these studies highlight the importance of dose optimization in experimental settings to minimize adverse effects while achieving the desired biochemical outcomes .
Metabolic Pathways
3,3,3-Trifluoropropyl chloroformate is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the inhibition of acetylcholinesterase by this compound affects the metabolism of acetylcholine, leading to its accumulation in synaptic clefts . Additionally, 3,3,3-Trifluoropropyl chloroformate can modulate the activity of other enzymes involved in oxidative stress and detoxification pathways .
Transport and Distribution
The transport and distribution of 3,3,3-Trifluoropropyl chloroformate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it can bind to proteins and other biomolecules, influencing its localization and accumulation. The distribution of 3,3,3-Trifluoropropyl chloroformate within tissues is also influenced by factors such as blood flow, tissue permeability, and the presence of binding sites .
Subcellular Localization
The subcellular localization of 3,3,3-Trifluoropropyl chloroformate is critical for its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For instance, the covalent modification of proteins by 3,3,3-Trifluoropropyl chloroformate can direct them to specific subcellular locations, influencing their activity and function. The localization of this compound within organelles such as mitochondria and endoplasmic reticulum can impact cellular metabolism and signaling pathways .
Propriétés
IUPAC Name |
3,3,3-trifluoropropyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClF3O2/c5-3(9)10-2-1-4(6,7)8/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKQPRLYVOPVSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC(=O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


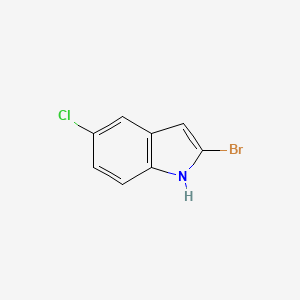

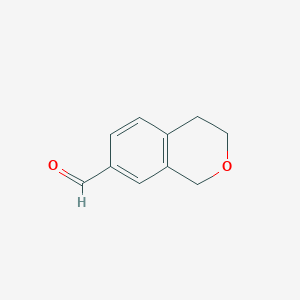
![[2-Methyl-6-(propan-2-yl)pyridin-3-yl]methanol](/img/structure/B1457581.png)
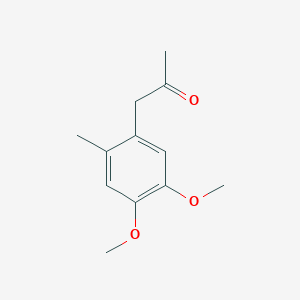

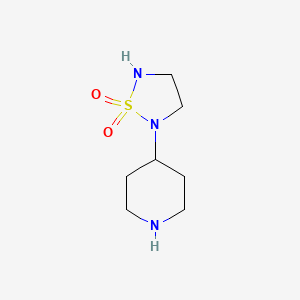
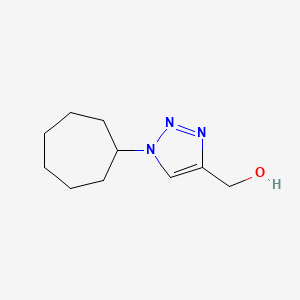
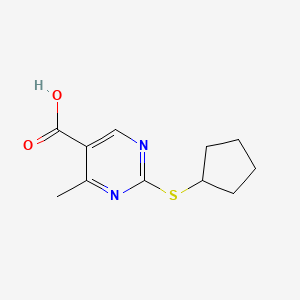


![9-Bromo-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole](/img/structure/B1457592.png)
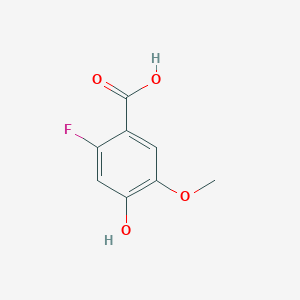
![7-(Bromomethyl)-3-trityl-3H-imidazo[4,5-b]pyridine](/img/structure/B1457596.png)
